2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, (R)-
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Overview
Description
2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®-: is a heterocyclic organic compound It features a six-membered ring containing one oxygen atom and a fluoromethyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®- typically involves the condensation of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by subsequent oxidation . Another method involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, it is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of various organic compounds .
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound is believed to exert its effects through the inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Tetrahydropyran: A six-membered ring containing one oxygen atom.
2H-Pyran-2-one: A six-membered ring with a ketone group.
Tetrahydro-2H-pyran-2-one: A saturated six-membered ring with a ketone group.
Uniqueness: 2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®- is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This fluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
CAS No. |
104759-33-3 |
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Molecular Formula |
C6H9FO3 |
Molecular Weight |
148.13 g/mol |
IUPAC Name |
(4R)-4-(fluoromethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C6H9FO3/c7-4-6(9)1-2-10-5(8)3-6/h9H,1-4H2/t6-/m1/s1 |
InChI Key |
DPPMVKMESJJAJZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1COC(=O)C[C@]1(CF)O |
Canonical SMILES |
C1COC(=O)CC1(CF)O |
Origin of Product |
United States |
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